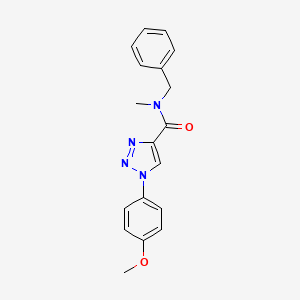

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-Benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a benzyl group at N1, and a methyl group at the N-benzyl nitrogen. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.37 g/mol.

Properties

IUPAC Name |

N-benzyl-1-(4-methoxyphenyl)-N-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21(12-14-6-4-3-5-7-14)18(23)17-13-22(20-19-17)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUAZHKWAEXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and 4-methoxyphenyl bromide are commonly used reagents.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine, such as methylamine, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride or 4-methoxyphenyl bromide in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: Used as a probe to study enzyme interactions and protein-ligand binding.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-carboxamides are highly dependent on substituents at the triazole ring and the carboxamide moiety. Below is a comparative analysis:

Physicochemical and Drug-Like Properties

- Solubility: Methoxy and amino substituents () improve aqueous solubility, whereas chlorophenyl groups () may reduce it. The target compound’s methoxyphenyl group balances these effects .

- Compliance with Lipinski’s Rule :

- Most triazole-carboxamides, including the target compound, adhere to Lipinski’s criteria (molecular weight <500, logP <5), supporting oral bioavailability .

Biological Activity

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies and findings, presenting data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a triazole ring, which is known for its pharmacological significance. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. A study indicated that related triazole compounds possess fungicidal and antibacterial activities due to their ability to inhibit key enzymatic pathways in microorganisms .

| Compound | Microbial Strain | Activity |

|---|---|---|

| Compound A | E. coli | Inhibition Zone: 15 mm |

| Compound B | S. aureus | Inhibition Zone: 18 mm |

| N-benzyl... | C. albicans | Inhibition Zone: 20 mm |

Antitumor Activity

Research has demonstrated that triazole derivatives can act as potential anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. One study reported that this compound exhibited an IC50 value of approximately 5 µM against A-431 (human epidermoid carcinoma) cells, indicating significant anticancer potential .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 | 5 | Induction of apoptosis |

| MCF-7 | 7 | Inhibition of cell proliferation |

| HeLa | 6 | Disruption of mitochondrial function |

Antiparasitic Activity

Another important aspect of the biological activity of this compound relates to its potential against parasitic infections. Studies have indicated that related triazole compounds possess activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism appears to involve inhibition of key metabolic pathways in the parasite .

Case Study 1: Anticancer Activity

In a recent study conducted on various triazole derivatives, this compound was found to significantly reduce cell viability in A-431 cells by inducing apoptosis through caspase activation pathways. The study concluded that the methoxy substitution plays a crucial role in enhancing the compound's interaction with cellular targets .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several triazole derivatives revealed that this compound exhibited superior antimicrobial activity against C. albicans compared to other tested compounds. This was attributed to its unique structural features that facilitate stronger binding to microbial enzymes .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) (click chemistry), followed by sequential functionalization:

- Step 1 : React 4-methoxyphenyl azide with a terminal alkyne precursor under Cu(I) catalysis to form the triazole core .

- Step 2 : Introduce the N-benzyl-N-methyl group via alkylation using benzyl bromide derivatives .

- Step 3 : Carboxamide formation via coupling with activated carbonyl intermediates (e.g., using EDC/HOBt) . Yields typically range from 70–85% after column chromatography .

Q. What analytical techniques confirm the structural integrity of this compound?

Critical techniques include:

- 1H/13C NMR : Assign aromatic protons (δ 7.1–8.0 ppm) and carboxamide carbonyl (δ ~160 ppm) .

- IR Spectroscopy : Confirm triazole (C=N stretch, ~1600 cm⁻¹) and carboxamide (C=O stretch, ~1670 cm⁻¹) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 373.0 for bromo derivatives) .

- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (R1 < 0.05) .

Q. How is cytotoxicity assessed for this compound in anticancer research?

Standard protocols include:

- Cell lines : MCF-7 (ER+) and MDA-MB-231 (triple-negative) breast cancer cells .

- Assay : 72-hour MTT assay with 0.1–100 μM concentrations, using doxorubicin as a positive control .

- Data interpretation : IC50 values < 20 μM indicate promising activity (e.g., compound 4H: IC50 = 8.2 μM against MCF-7) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed to optimize anticancer activity?

Key strategies:

- Substituent variation : Compare derivatives with electron-withdrawing (e.g., -Br, -Cl) vs. donating (-OCH3) groups on the benzyl ring (Table 1) .

- Molecular docking : Use AutoDock Vina to predict binding to tyrosine kinase (PDB: 1M17). Strong interactions (e.g., hydrogen bonds with Glu1087) correlate with lower IC50 values .

- Lipinski’s Rule : Ensure derivatives meet criteria (e.g., logP < 5, MW < 500 Da) for oral bioavailability .

Table 1 : SAR of Selected Derivatives (IC50, μM)

| Compound | R Group | MCF-7 | MDA-MB-231 |

|---|---|---|---|

| 4H | 4-Bromophenyl | 8.2 | 12.1 |

| 4E | 3-Chlorophenyl | 10.5 | 15.3 |

| 4B | 4-Methoxyphenyl | 32.1 | 28.7 |

Q. What computational approaches validate target engagement mechanisms?

- Docking studies : Identify binding poses in tyrosine kinase active sites, prioritizing compounds with ΔG < -8.5 kcal/mol .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2 Å indicates stable binding) .

- ADMET prediction : Use SwissADME to assess permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

Q. How are solubility limitations addressed in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions .

- Structural modifications : Introduce polar groups (e.g., -OH, -NH2) to the benzyl moiety to enhance aqueous solubility .

- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) for improved cellular uptake .

Q. What crystallographic protocols refine the compound’s solid-state structure?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL with full-matrix least-squares on 3262 reflections (I > 2σ(I)), achieving R1 = 0.039 and wR2 = 0.104 .

- Validation : Check for residual electron density (< 0.5 eÅ⁻³) using WinGX/ORTEP .

Methodological Challenges

Q. How to resolve discrepancies between in vitro potency and computational predictions?

- Purity verification : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Permeability testing : Perform PAMPA assays; low permeability (Pe < 1 × 10⁻⁶ cm/s) may explain false negatives .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .

Q. What strategies improve synthetic yields of triazole intermediates?

- Catalyst optimization : Use CuI (5 mol%) with TBTA ligand to suppress side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 30 min (70°C, 150 W) .

- Workup : Purify via flash chromatography (hexane/EtOAc 3:1) to remove unreacted azides .

Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.